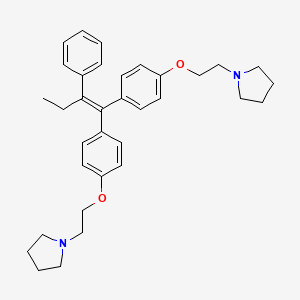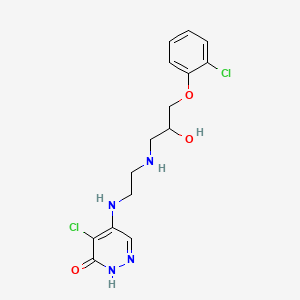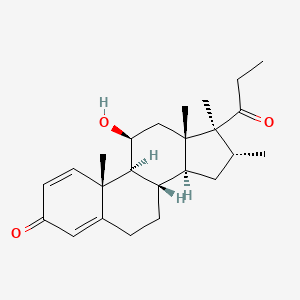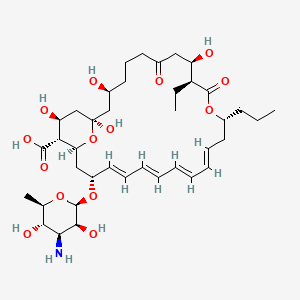![molecular formula C17H19Cl2N3O B1680700 1-[(Z)-2-cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1,2,4-triazole CAS No. 246852-46-0](/img/structure/B1680700.png)
1-[(Z)-2-cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1,2,4-triazole
Übersicht
Beschreibung
1-(Z)-2-cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1,2,4-triazole is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as an inhibitor of various enzymes, its biological activity, and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Neuroscience Research
Ro 64-5229: has been utilized in neuroscience to study synaptic activity and its modulation. It inhibits GTPγ35S binding to mGluR2-containing membranes, which is crucial in understanding synaptic transmission mechanisms . For instance, it has been used to investigate the effects of neuroligin-1, a synaptic cell adhesion molecule, on synaptic activity by activating mGluR2 . This has implications for understanding the molecular basis of conditions like schizophrenia and autism.
Pharmacology
In pharmacological research, Ro 64-5229 serves as a tool to dissect the pathways involved in glutamate signaling. By acting as an mGluR2 antagonist, it helps in delineating the role of this receptor in various physiological and pathological processes . Its ability to modulate synaptic transmission offers insights into the development of therapeutic agents targeting glutamatergic systems.
Biochemistry
Ro 64-5229: is significant in biochemistry for studying the allosteric modulation of receptors. It has been used to understand the conformational changes in mGluR2 in response to allosteric modulators, providing a structural mechanism of allosteric modulation . This is essential for the design of future modulators with therapeutic potential.
Molecular Biology
In molecular biology, Ro 64-5229 aids in exploring the dynamics of receptor activation and signaling pathways. It has been instrumental in conformational fingerprinting of allosteric modulators in mGluR2, revealing how negative allosteric modulators affect receptor dynamics . This contributes to the broader understanding of G protein-coupled receptors (GPCRs) and their role in health and disease.
Clinical Research
Ro 64-5229: has applications in clinical research, particularly in the context of neurological disorders. By modulating mGluR2, it helps in examining the synaptic mechanisms underlying diseases like schizophrenia and intellectual disabilities . This can inform the development of clinical interventions for these conditions.
Toxicology
In toxicological studies, Ro 64-5229 can be used to assess the safety and potential toxic effects of mGluR2 modulation. Understanding its impact on cellular and molecular processes is vital for evaluating the risk profile of compounds targeting glutamate receptors .
Environmental Science
While there is limited information on the direct application of Ro 64-5229 in environmental science, its role in understanding neurotransmission can indirectly contribute to this field. For example, studying the effects of environmental toxins on synaptic function could involve the use of mGluR2 antagonists like Ro 64-5229 to parse out specific pathways affected by such toxins .
Eigenschaften
IUPAC Name |
1-[(Z)-2-cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O/c18-14-8-5-9-15(19)17(14)16(10-22-12-20-11-21-22)23-13-6-3-1-2-4-7-13/h5,8-13H,1-4,6-7H2/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCVFKBRXOEQRF-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OC(=CN2C=NC=N2)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)O/C(=C\N2C=NC=N2)/C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Z)-2-cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















